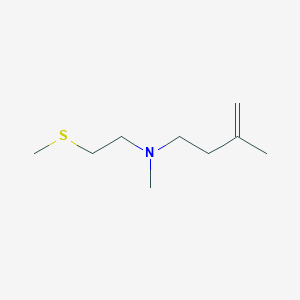

N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine” is an organic compound that contains an amine functional group and a sulfanyl group. The presence of these functional groups suggests that this compound may have unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and sulfanyl groups would likely influence the overall shape of the molecule .Chemical Reactions Analysis

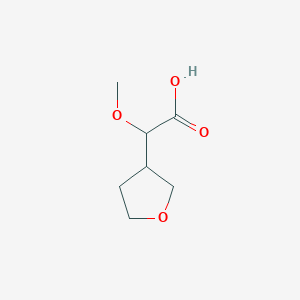

Amines are generally basic and can react with acids to form ammonium salts . They can also undergo nucleophilic substitution reactions . The sulfanyl group may also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Amines, for example, can engage in hydrogen bonding which can affect their boiling points and solubility .Scientific Research Applications

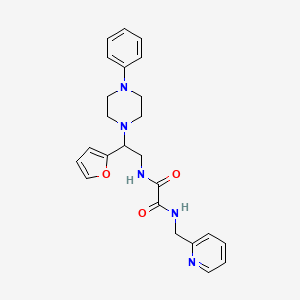

- Indole-3-acetic acid (IAA) is a natural plant hormone produced during the degradation of tryptophan in higher plants. Interestingly, EN300-7435338 shares structural similarities with IAA due to its indole moiety. Researchers have explored its potential as an IAA analog, investigating its effects on plant growth, development, and stress responses .

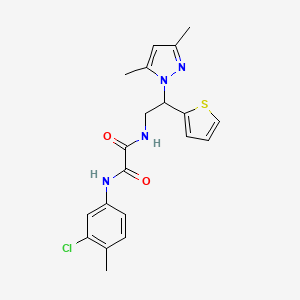

- EN300-7435338’s unique structure makes it an attractive candidate for medicinal chemistry. Scientists have synthesized derivatives based on this compound to explore their pharmacological activities. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial properties, making them valuable for drug discovery .

- N, N-dimethyl enaminones, like EN300-7435338, serve as versatile building blocks for heterocyclic compounds. Researchers have harnessed their reactivity to create diverse five- and six-membered heterocycles. These synthesized derivatives find applications in materials science, catalysis, and pharmaceuticals .

- EN300-7435338’s conjugated system and sulfur-containing group make it interesting for materials applications. Researchers have explored its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-rich nature contributes to efficient charge transport .

Plant Hormone Analog

Medicinal Chemistry

Heterocyclic Synthesis

Materials Science

properties

IUPAC Name |

N,3-dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c1-9(2)5-6-10(3)7-8-11-4/h1,5-8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGKEVNJACLLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCN(C)CCSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1849328-00-2 |

Source

|

| Record name | methyl(3-methylbut-3-en-1-yl)[2-(methylsulfanyl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)

![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)

![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)

![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)

![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)

![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)